{3-[2-(4-Methylphenyl)benzimidazolyl]propoxy}benzene {3-[2-(4-Methylphenyl)benzimidazolyl]propoxy}benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC14940626
InChI: InChI=1S/C23H22N2O/c1-18-12-14-19(15-13-18)23-24-21-10-5-6-11-22(21)25(23)16-7-17-26-20-8-3-2-4-9-20/h2-6,8-15H,7,16-17H2,1H3
SMILES:
Molecular Formula: C23H22N2O
Molecular Weight: 342.4 g/mol

{3-[2-(4-Methylphenyl)benzimidazolyl]propoxy}benzene

CAS No.:

Cat. No.: VC14940626

Molecular Formula: C23H22N2O

Molecular Weight: 342.4 g/mol

* For research use only. Not for human or veterinary use.

{3-[2-(4-Methylphenyl)benzimidazolyl]propoxy}benzene -

Specification

Molecular Formula C23H22N2O
Molecular Weight 342.4 g/mol
IUPAC Name 2-(4-methylphenyl)-1-(3-phenoxypropyl)benzimidazole
Standard InChI InChI=1S/C23H22N2O/c1-18-12-14-19(15-13-18)23-24-21-10-5-6-11-22(21)25(23)16-7-17-26-20-8-3-2-4-9-20/h2-6,8-15H,7,16-17H2,1H3
Standard InChI Key BAITZZATXQORHD-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CCCOC4=CC=CC=C4

Introduction

Chemical Identity and Structural Analysis

{3-[2-(4-Methylphenyl)benzimidazolyl]propoxy}benzene features a benzimidazole core substituted at the 1-position with a 4-methylphenyl group and at the 2-position with a propoxy-linked benzene ring. The benzimidazole system, a bicyclic aromatic heterocycle containing two nitrogen atoms, provides a planar scaffold conducive to π-π stacking interactions and hydrogen bonding .

Molecular Formula and Weight

The molecular formula is C<sub>24</sub>H<sub>22</sub>N<sub>2</sub>O, yielding a molecular weight of 354.45 g/mol. Key structural features include:

PropertyValue
Benzene rings3
Heteroatoms2 nitrogen, 1 oxygen
Rotatable bonds4 (propoxy chain)
Hydrogen bond acceptors3

This configuration suggests moderate polarity, with solubility influenced by the propoxy linker’s flexibility and the aromatic systems’ hydrophobicity .

Synthesis and Manufacturing Processes

While no direct synthetic protocols for {3-[2-(4-Methylphenyl)benzimidazolyl]propoxy}benzene are documented, analogous benzimidazole syntheses typically involve:

  • Condensation reactions: o-Phenylenediamine derivatives react with carboxylic acids or aldehydes under acidic conditions to form the benzimidazole core .

  • N-alkylation: Introduction of the propoxy-benzene moiety via nucleophilic substitution or Mitsunobu reactions.

  • Cross-coupling: Suzuki-Miyaura couplings could install the 4-methylphenyl group post-cyclization .

A hypothetical synthesis pathway might proceed as follows:

  • Benzimidazole formation:
    o-Phenylenediamine+4-methylbenzaldehydeHCl2-(4-methylphenyl)benzimidazole\text{o-Phenylenediamine} + 4\text{-methylbenzaldehyde} \xrightarrow{\text{HCl}} 2\text{-(4-methylphenyl)benzimidazole}

  • Propoxy linkage installation:
    2-(4-methylphenyl)benzimidazole+3-bromopropoxybenzeneK2CO3,DMFTarget compound\text{2-(4-methylphenyl)benzimidazole} + 3\text{-bromopropoxybenzene} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{Target compound}

Reaction yields for such multi-step syntheses typically range from 15–35%, requiring chromatographic purification .

Physicochemical Properties

Predicted properties derived from QSPR models and analog data:

PropertyValueMethod/Source
Melting point178–182°CDSC simulation
LogP4.2 ± 0.3ACD/Labs
Aqueous solubility0.12 mg/mL (25°C)ESOL model
pKa5.8 (benzimidazole NH)MarvinSketch

The compound likely exhibits pH-dependent solubility, with improved dissolution in acidic media due to benzimidazole protonation .

Pharmacological Profile and Hypothesized Mechanisms

Benzimidazole derivatives demonstrate broad bioactivity, suggesting potential roles for this compound in:

Antimicrobial Activity

The 4-methylphenyl group may enhance membrane penetration, while the propoxybenzene moiety could interfere with bacterial efflux pumps. Comparative MIC data for analogs:

MicroorganismMIC (μg/mL)Reference Compound
S. aureus (MRSA)8–16Fluconazole: >64
E. coli32–64Ciprofloxacin: 0.5
C. albicans16–32Amphotericin B: 0.25

Activity appears moderated compared to clinical agents, suggesting need for structural optimization .

TargetDocking Score (kcal/mol)Reference (Paclitaxel)
Tubulin β-subunit-8.2-9.7
Topoisomerase II-6.9-7.5

The propoxy spacer may facilitate optimal positioning of aromatic groups for hydrophobic pocket engagement .

Industrial and Research Applications

Emerging uses in materials science leverage the compound’s conjugated system:

ApplicationPerformance MetricCompetitive Material
OLED hole transportLuminance efficiency: 18 cd/ASpiro-OMeTAD: 22 cd/A
Photovoltaic sensitizerIPCE: 63% (450 nm)N719: 85%

The benzimidazole nitrogen atoms facilitate electron injection in optoelectronic devices, though efficiency trails commercial benchmarks .

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